5-(1-Methylcyclohexyl)-1,2,4-oxadiazole-3-carboxylic acid

Conformational constraint Metabolic stability Structure–property relationship

5-(1-Methylcyclohexyl)-1,2,4-oxadiazole-3-carboxylic acid (CAS 1701794-87-7; molecular formula C₁₀H₁₄N₂O₃; molecular weight 210.23 g/mol) is a heterocyclic building block comprising a 1,2,4-oxadiazole core substituted at the 5-position with a 1-methylcyclohexyl group and bearing a free carboxylic acid at the 3-position. The 1,2,4-oxadiazole ring is a well-established pharmacophoric element and bioisostere for ester and amide functionalities, valued for its resistance to hydrolysis, metabolic stability, and capacity to modulate lipophilicity and dipole moment.

Molecular Formula C10H14N2O3
Molecular Weight 210.23 g/mol
Cat. No. B13068347
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(1-Methylcyclohexyl)-1,2,4-oxadiazole-3-carboxylic acid
Molecular FormulaC10H14N2O3
Molecular Weight210.23 g/mol
Structural Identifiers
SMILESCC1(CCCCC1)C2=NC(=NO2)C(=O)O
InChIInChI=1S/C10H14N2O3/c1-10(5-3-2-4-6-10)9-11-7(8(13)14)12-15-9/h2-6H2,1H3,(H,13,14)
InChIKeyJYPTXKCTXKPZBU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(1-Methylcyclohexyl)-1,2,4-oxadiazole-3-carboxylic acid: Benchmarking the Procurement Case for a Sterically Differentiated Oxadiazole Building Block


5-(1-Methylcyclohexyl)-1,2,4-oxadiazole-3-carboxylic acid (CAS 1701794-87-7; molecular formula C₁₀H₁₄N₂O₃; molecular weight 210.23 g/mol) is a heterocyclic building block comprising a 1,2,4-oxadiazole core substituted at the 5-position with a 1-methylcyclohexyl group and bearing a free carboxylic acid at the 3-position . The 1,2,4-oxadiazole ring is a well-established pharmacophoric element and bioisostere for ester and amide functionalities, valued for its resistance to hydrolysis, metabolic stability, and capacity to modulate lipophilicity and dipole moment . The defining structural signature of this compound—a quaternary carbon directly tethering the cyclohexyl ring to the oxadiazole—introduces a pronounced steric and conformational constraint that distinguishes it from secondary-carbon-linked cycloalkyl analogs such as 5-cyclohexyl-1,2,4-oxadiazole-3-carboxylic acid and 5-(cyclohexylmethyl)-1,2,4-oxadiazole-3-carboxylic acid .

Why 5-(1-Methylcyclohexyl)-1,2,4-oxadiazole-3-carboxylic acid Cannot Be Interchanged with Other Cycloalkyl Oxadiazole Carboxylic Acids


Within the 5-cycloalkyl-1,2,4-oxadiazole-3-carboxylic acid subseries, the presence or absence of a methyl group at the cyclohexyl attachment carbon is not a minor structural nuance: it fundamentally alters the hybridization at the point of connectivity (quaternary versus secondary carbon), rotatable bond count, conformational envelope, and steric shielding of the oxadiazole ring . A systematic comparison of matched molecular pairs across the AstraZeneca compound collection has demonstrated that even regioisomeric oxadiazole swaps (1,2,4- vs. 1,3,4-) produce median log D differences of 1.2 log units, with downstream consequences for metabolic stability, hERG inhibition, and aqueous solubility . Extending this principle to the cycloalkyl substituent level, the 1-methylcyclohexyl group introduces a quaternary sp³ center that eliminates a benzylic/allylic-type metabolically labile C–H bond present in the 5-cyclohexylmethyl analog, while the methyl substituent imparts greater steric demand than the unsubstituted cyclohexyl derivative—making the pharmacokinetic, physicochemical, and synthetic derivatization profile non-transferable between these nominally similar building blocks .

Quantitative Differentiation Evidence: 5-(1-Methylcyclohexyl)-1,2,4-oxadiazole-3-carboxylic acid Versus Closest Structural Analogs


Quaternary vs. Secondary Carbon Connectivity: Conformational Restriction and Metabolic Stability Implications

The 1-methylcyclohexyl substituent of the target compound attaches to the oxadiazole C5 position via a quaternary carbon (SMILES: CC1(c2nc(C(=O)O)no2)CCCCC1), whereas the closest cyclohexyl-containing analogs—5-cyclohexyl (CAS 1342121-01-0) and 5-(cyclohexylmethyl) (CAS 1343951-71-2)—attach via secondary and primary carbons respectively . The quaternary attachment eliminates one C–H bond at the point of oxadiazole connection, removing a potential site for cytochrome P450-mediated oxidation . In the broader medicinal chemistry literature, conversion of a secondary carbon linker to a quaternary carbon is a recognized strategy to reduce metabolic liability, as demonstrated in matched molecular pair analyses across multiple chemotypes . Additionally, the quaternary center restricts rotational freedom about the oxadiazole–cyclohexyl bond compared to the secondary-carbon-linked 5-cyclohexyl analog, producing a more constrained conformational ensemble that can translate into differentiated target-binding entropy profiles .

Conformational constraint Metabolic stability Structure–property relationship

Enhanced Fsp3 Fraction Versus Aromatic and Planar Oxadiazole Analogs: Drug-Likeness and Clinical Attrition Risk

The fraction of sp³-hybridized carbons (Fsp3) has been established as a strong correlate of clinical success: the mean Fsp3 rises from 0.36 for 2.2 million screening compounds to 0.47 for 1,179 approved drugs, indicating that higher three-dimensionality is favored during clinical translation . The target compound, with a fully saturated 1-methylcyclohexyl substituent, possesses an Fsp3 of approximately 0.80 (8 sp³ carbons out of 10 total carbons), substantially exceeding that of 5-aryl-1,2,4-oxadiazole-3-carboxylic acid analogs such as 5-phenyl (Fsp3 ≈ 0.0 for the substituent), 5-benzyl (Fsp3 ≈ 0.14), and 5-(3-chlorophenyl) (Fsp3 ≈ 0.0) derivatives . Among cycloalkyl analogs, the target compound's Fsp3 matches or exceeds that of 5-cyclohexyl (Fsp3 ≈ 0.78, 7/9 carbons), 5-(cyclohexylmethyl) (Fsp3 ≈ 0.70, 7/10 carbons), and the much smaller 5-(tert-butyl) analog (Fsp3 ≈ 0.71, 5/7 carbons), while delivering a larger molecular volume for hydrophobic pocket occupancy .

Fsp3 Drug-likeness Clinical attrition Physicochemical property optimization

1,2,4-Oxadiazole vs. 1,3,4-Oxadiazole Regioisomer Differentiation: Lipophilicity and Developability Profile

A landmark systematic comparison of 1,2,4- and 1,3,4-oxadiazole matched molecular pairs across the AstraZeneca corporate collection established that the 1,2,4-oxadiazole regioisomer exhibits a median log D that is approximately 1.2 log units higher than its 1,3,4-oxadiazole counterpart . The 1,3,4-oxadiazole isomer shows an order-of-magnitude lower lipophilicity in virtually all matched-pair comparisons, along with superior metabolic stability, reduced hERG inhibition, and higher aqueous solubility . Therefore, selection of the 1,2,4-oxadiazole scaffold (as in this target compound) versus a hypothetical 1,3,4-oxadiazole analog is not neutral: the 1,2,4-isomer provides higher membrane permeability potential at the expense of increased lipophilicity-driven risks (promiscuity, low solubility, hERG liability). This trade-off must be evaluated in the context of the therapeutic target—for CNS programs where blood–brain barrier penetration is required, the elevated log D of the 1,2,4-oxadiazole may confer an advantage; for systemic peripheral targets, the 1,3,4-isomer's balanced profile may be preferred .

Lipophilicity Regioisomer comparison Matched molecular pair log D Drug developability

Carboxylic Acid Derivatization Handle: Amide Coupling Compatibility and Decarboxylation Risk Awareness

The 3-carboxylic acid functionality of the target compound serves as a standard derivatization entry point for amide coupling (using reagents such as EDC/HOBt, HATU, or HBTU) and salt formation to modulate solubility . However, a critical reactivity caveat distinguishes 1,2,4-oxadiazole-3-carboxylic acids from their 1,3,4-oxadiazole counterparts: 1,2,4-oxadiazole-3-carboxylic acids are known to undergo facile thermal decarboxylation, which has been explicitly documented as a synthetic limitation . This property necessitates careful temperature control during both storage and downstream reactions. The steric bulk of the 1-methylcyclohexyl substituent at the 5-position may provide a modest kinetic stabilization against decarboxylation relative to less hindered analogs (e.g., 5-methyl or 5-ethyl derivatives), through steric shielding of the oxadiazole ring, though no quantitative kinetic data have been published for this specific compound .

Amide coupling Building block derivatization Decarboxylation Peptide coupling reagents Salt formation

Steric Bulk Differentiation: 1-Methylcyclohexyl vs. tert-Butyl and Cyclohexyl Substituents in Hydrophobic Pocket Occupancy

The 1-methylcyclohexyl group provides a sterically demanding, conformationally constrained hydrophobic moiety that occupies a larger three-dimensional volume than the commonly employed 5-(tert-butyl) analog (CAS 748743-73-9; MW = 170.17) and presents a distinctly different shape than the planar-disposed 5-cyclohexyl analog (CAS 1342121-01-0; MW = 196.20) . The 1-methylcyclohexyl substituent adopts a well-defined chair conformation with the methyl group occupying an axial or equatorial position depending on the local environment, creating an anisotropic steric profile that can probe hydrophobic pocket geometry in ways inaccessible to the more spherically symmetric tert-butyl group or the flatter cyclohexyl ring . This differentiated shape may translate into improved selectivity profiles in biological targets—as demonstrated in other chemotypes where cyclohexyl → 1-methylcyclohexyl substitution altered subtype selectivity by differentially engaging hydrophobic subpockets . No target-specific selectivity data are publicly available for this compound.

Steric bulk Hydrophobic pocket Selectivity Shape complementarity Van der Waals volume

Purity and Quality Consistency: Vendor-Supplied Batch Analytical Data as a Procurement Differentiator

The target compound is commercially available at a standard purity specification of 95% from multiple vendors, with batch-specific quality certificates providing NMR, HPLC, and GC data . This purity level is comparable to that of the closest analogs (5-cyclohexyl, CAS 1342121-01-0, 95%; 5-(cyclohexylmethyl), CAS 1343951-71-2, 95%; 5-(4-methylcyclohexyl), CAS 1554992-21-0, 95%) . However, the 5-(1-methylcyclohexyl) substitution pattern is stereo-determining: the 1-methylcyclohexyl group lacks the cis/trans isomerism present in the 4-methylcyclohexyl analog (CAS 1554992-21-0), which can be supplied as a mixture of diastereomers . This stereochemical homogeneity simplifies analytical characterization and eliminates diastereomer ratio variability as a confounding factor in biological assays, providing a tangible procurement advantage over the regioisomeric methylcyclohexyl analog .

Batch-to-batch consistency Purity specification NMR HPLC Procurement quality assurance

Procurement-Guided Application Scenarios for 5-(1-Methylcyclohexyl)-1,2,4-oxadiazole-3-carboxylic acid


Fragment-Based and Diversity-Oriented Lead-Generation Libraries Requiring High Fsp3 Building Blocks

The target compound's Fsp3 of approximately 0.80 substantially exceeds both the screening-collection mean (0.36) and the approved-drug mean (0.47), making it a strategically valuable addition to fragment and lead-generation libraries designed to explore three-dimensional chemical space . Its carboxylic acid handle enables rapid derivatization via amide coupling to generate diverse lead-like molecules with retained sp³ character, as recommended in the Aladdin building-block selection guide for oxadiazole acids .

SAR Exploration of Hydrophobic Pocket Geometry in Enzyme and Receptor Targets

The anisotropic steric profile of the 1-methylcyclohexyl group—combining a chair cyclohexane with an axial/equatorial methyl protrusion—provides a shape-differentiated hydrophobic probe for SAR campaigns targeting enzymes with deep hydrophobic pockets or protein–protein interaction interfaces . As demonstrated in monoterpene-based oxadiazole studies, stereochemically defined cycloalkyl substituents can significantly modulate target binding and selectivity .

CNS Drug Discovery Programs Requiring Balanced Permeability and Metabolic Stability

The 1,2,4-oxadiazole scaffold's approximately 1.2 log-unit higher lipophilicity relative to matched 1,3,4-oxadiazole isomers favors membrane permeability and potential blood–brain barrier penetration . Simultaneously, the quaternary carbon attachment of the 1-methylcyclohexyl group eliminates a metabolically labile C–H bond, potentially mitigating the oxidative metabolism risk commonly associated with increased lipophilicity . This combination of regioisomer-driven permeability and substituent-driven metabolic stabilization makes the compound a rationally designed building block for CNS lead optimization.

Peptidomimetic and Bioisostere-Based Scaffold Hopping Where Ester/Amide Replacement Is Required

The 1,2,4-oxadiazole ring is a validated bioisostere for ester and amide functionalities, offering improved resistance to hydrolysis and enhanced chemical and metabolic stability . The target compound's 3-carboxylic acid enables direct incorporation into peptidomimetic scaffolds following the synthetic strategy described by Jakopin et al., with the steric bulk of the 1-methylcyclohexyl group providing a differentiated conformational constraint versus smaller 5-substituted analogs . Users should account for the documented thermal decarboxylation liability of 1,2,4-oxadiazole-3-carboxylic acids when designing coupling protocols .

Quote Request

Request a Quote for 5-(1-Methylcyclohexyl)-1,2,4-oxadiazole-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.